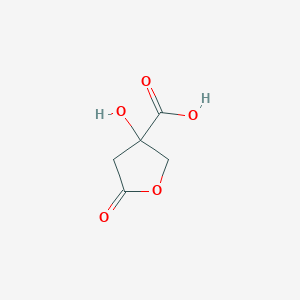![molecular formula C6H4BrN3 B13428916 4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
4-Bromo-1H-pyrrolo[2,3-D]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused with a pyridazine ring, with a bromine atom attached to the fourth position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization reactions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolopyridazine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as gold-catalyzed cyclization and NaH-mediated cyclization, can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as gold or palladium are often used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while cyclization reactions can produce more complex fused heterocycles .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-D]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: It is employed in studies related to protein kinase inhibition, topoisomerase inhibition, and other biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways, such as the MAP kinase pathway, leading to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit diverse biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds are structurally related and have various pharmacological applications.
Uniqueness
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H |
InChI Key |
PFTXXSXHTQLMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CN=NC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)

![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)

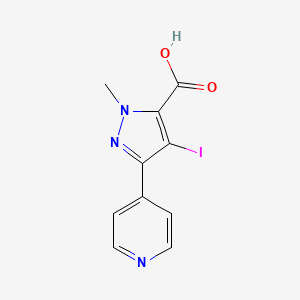


![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
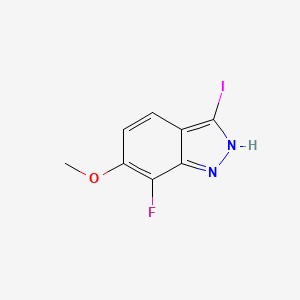
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
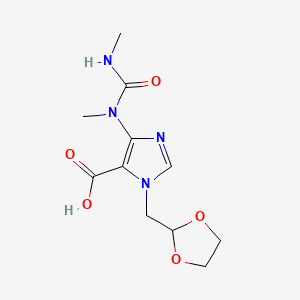
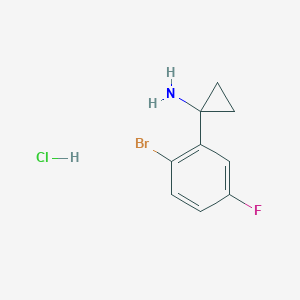
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
